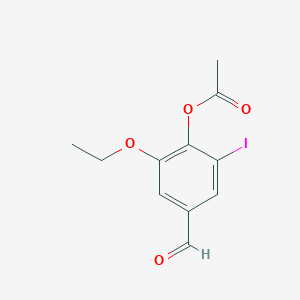

2-Ethoxy-4-formyl-6-iodophenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxy-4-formyl-6-iodophenyl acetate is an organic compound with the molecular formula C11H11IO4 and a molecular weight of 334.11 g/mol . It is characterized by the presence of an ethoxy group, a formyl group, an iodine atom, and an acetate group attached to a benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl acetate typically involves the iodination of a suitable precursor followed by formylation and acetylation reactions. One common method is the iodination of 2-ethoxyphenol, followed by formylation using a Vilsmeier-Haack reaction, and finally acetylation using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formyl-6-iodophenyl acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium azide or organometallic compounds are employed for substitution reactions.

Major Products Formed

Oxidation: 2-Ethoxy-4-formyl-6-iodobenzoic acid.

Reduction: 2-Ethoxy-4-hydroxymethyl-6-iodophenyl acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-formyl-6-iodophenyl acetate is used in various fields of scientific research:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl acetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

2-Ethoxy-4-formylphenyl acetate: Lacks the iodine atom, making it less reactive in substitution reactions.

4-Formyl-6-iodophenyl acetate: Lacks the ethoxy group, affecting its solubility and reactivity.

2-Ethoxy-4-iodophenyl acetate: Lacks the formyl group, limiting its use in certain synthetic applications.

Uniqueness

2-Ethoxy-4-formyl-6-iodophenyl acetate is unique due to the presence of both the iodine atom and the formyl group, which provide a combination of reactivity and functionality that is valuable in organic synthesis and research .

Biological Activity

2-Ethoxy-4-formyl-6-iodophenyl acetate is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a formyl group and an iodine atom , which are critical for its reactivity and interaction with biological targets. The presence of the ethoxy group enhances its solubility, making it suitable for various applications in biochemical assays and organic synthesis.

Table 1: Structural Characteristics of this compound

| Component | Description |

|---|---|

| Formyl Group | Participates in nucleophilic addition reactions |

| Iodine Atom | Engages in halogen bonding, enhancing binding affinity |

| Ethoxy Group | Increases solubility in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Iodination : A suitable precursor undergoes iodination to introduce the iodine atom.

- Formylation : The introduction of the formyl group is achieved through formylation reactions.

- Acetylation : The final step involves acetylation to produce the acetate derivative.

These steps can be optimized based on the desired yield and purity of the final product .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme functions and interacting with specific proteins. Its mechanism of action is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, thus influencing their activity.

Therapeutic Potential

Studies have shown that this compound may serve as a lead compound in drug development, particularly for targeting various diseases. Its structural properties allow it to interact with multiple biological targets, making it a versatile candidate for further investigation .

Table 2: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity through covalent interactions |

| Binding Affinity | High affinity for specific protein targets |

| Antimicrobial Potential | Investigated for its activity against various pathogens |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has focused on the binding affinity of this compound to different enzymes, revealing that the iodine atom's halogen bonding capabilities significantly influence these interactions .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although detailed investigations are necessary to confirm these effects .

- Comparative Analysis : Comparisons with structurally similar compounds highlight the unique advantages of this compound, particularly its enhanced reactivity due to the combination of functional groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethoxy-4-formyl-6-iodophenyl acetate with high purity?

- Methodological Answer : The compound can be synthesized via multi-step halogenation and esterification reactions. For example, iodination of a phenolic precursor using iodine monochloride (ICl) in acetic acid, followed by formylation via Vilsmeier-Haack conditions (POCl₃/DMF), and final acetylation with acetic anhydride. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity. Structural analogs, such as ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, have been synthesized using similar halogenation and protection strategies, suggesting adaptability to this compound .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection requires a diffractometer (e.g., Bruker APEX-II) with Mo Kα radiation. Refinement using SHELXL (via the SHELX suite) resolves atomic positions and thermal parameters. For example, related acetoxy coumarin derivatives were refined to R1 values < 0.04, with disorder modeling for flexible groups like ethoxy chains .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ to identify formyl (δ ~10 ppm), acetate (δ ~2.1 ppm), and iodinated aromatic protons (δ ~7.5–8.5 ppm).

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (formyl C=O), and ~1250 cm⁻¹ (C-O of ethoxy).

- MS : High-resolution ESI-MS to confirm molecular weight (334.11 g/mol) and isotopic pattern from iodine .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in this compound crystals influence supramolecular assembly?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) can map hydrogen-bonding motifs. The formyl and acetate groups may act as donors/acceptors, forming C=O···H-O or C=O···I interactions. For example, in related iodophenol derivatives, halogen bonding (I···O) and π-π stacking dominate crystal packing. Computational tools like Mercury or PLATON aid in visualizing these interactions .

Q. How can contradictory bioactivity results for this compound be resolved in pharmacological studies?

- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Use orthogonal assays (e.g., enzyme inhibition + cell viability) to validate targets. For instance, chromenone analogs show divergent activities depending on substituent positioning. Rigorous purity assessment (HPLC ≥98%) and controlled storage (-20°C, desiccated) minimize degradation artifacts .

Q. What strategies mitigate rotational disorder in ethoxy/acetyl groups during crystallographic refinement?

- Methodological Answer : In SHELXL, apply PART instructions to model disordered groups with split positions. Constraints (e.g., SIMU, DELU) stabilize thermal parameters. For example, a coumarin-acetate derivative exhibited 60° rotational disorder in its methyl group, resolved using occupancy refinement and anisotropic displacement parameters .

Q. How does the iodine atom influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodide acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize conditions with Pd(PPh₃)₄, Na₂CO₃, and aryl boronic acids in THF/H₂O. Monitor reaction progress via GC-MS. Note that steric hindrance from the ethoxy group may necessitate elevated temperatures (80–100°C) .

Q. Methodological Challenges

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

- Answer :

- Use anhydrous solvents and freshly distilled reagents to avoid side reactions.

- Document reaction parameters (time, temperature, stoichiometry) rigorously.

- Validate purity via melting point, NMR, and elemental analysis.

- Cross-reference synthetic routes with structurally similar compounds, such as (2-chloro-6-ethoxy-4-formylphenoxy)acetic acid, which shares analogous functional groups .

Q. How can computational modeling predict the compound’s intermolecular interactions in drug design?

Properties

IUPAC Name |

(2-ethoxy-4-formyl-6-iodophenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPNUIGPWCZDKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.